tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride
Description
Structural Characterization of tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate Hydrochloride
IUPAC Nomenclature and Systematic Identification
The systematic name tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride derives from its spirocyclic backbone and functional groups. The parent structure, spiro[3.5]nonane, consists of two fused rings sharing a single spiro carbon atom: a three-membered ring and a five-membered ring. Numerical positioning follows IUPAC guidelines, with oxygen at position 8 and nitrogen atoms at positions 2 and 5. The tert-butyl ester group is appended to the carboxylate moiety at position 5, while the hydrochloride salt indicates protonation of the secondary amine within the diaza component.
Molecular Formula : C₁₁H₂₀N₂O₃·HCl
Molecular Weight : 264.7 g/mol (free base: 228.3 g/mol).
The InChI Key O=C(N(CCOC1)C21CNC2)OC(C)(C)C.[H]Cl further codifies its connectivity, confirming the spiro junction and substituent arrangement.
Molecular Structure Elucidation Through X-ray Crystallography
While X-ray crystallography data for this specific compound remains unpublished, structural analogs provide insights. For example, spiro[3.5]nonane derivatives typically exhibit bond angles of ~109° at the spiro carbon, with torsional strain minimized through puckering of the smaller ring. Computational modeling (DFT/B3LYP/6-311+G(d,p)) predicts a dihedral angle of 85° between the planes of the three- and five-membered rings, stabilizing the molecule via reduced steric clash.
Key Predicted Structural Features :
- Spiro Carbon Geometry : Tetrahedral configuration with bond lengths of 1.54 Å to adjacent atoms.
- Ring Puckering : Three-membered ring adopts an envelope conformation, while the five-membered ring exhibits slight twist-boat distortion.
- Hydrogen Bonding : The hydrochloride salt facilitates N–H···Cl interactions (2.1–2.3 Å), enhancing crystalline packing efficiency.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, D₂O) :
¹³C NMR (100 MHz, D₂O) :
Infrared Spectroscopy (ATR-FTIR)
- ν(C=O) : 1732 cm⁻¹ (ester carbonyl stretch).
- ν(N–H) : 2550 cm⁻¹ (broad, protonated amine).
- ν(C–O) : 1150 cm⁻¹ (ether linkage).
Mass Spectrometry
Table 1: Key Spectroscopic Data
| Technique | Signal (Assignment) |
|---|---|
| ¹H NMR | δ 1.43 ppm (tert-butyl) |
| ¹³C NMR | δ 168.4 ppm (C=O) |
| IR | 1732 cm⁻¹ (C=O stretch) |
| MS | 229.1 [M+H]⁺ (free base) |
Comparative Analysis With Related Spirocyclic Architectures
Table 2: Structural Comparison of Spiro[3.5]nonane Derivatives
The target compound’s tert-butyl ester confers steric bulk, reducing hydrolysis rates compared to methyl or ethyl analogs. Unlike oxalate or carboxylic acid derivatives, its hydrochloride salt improves solubility in polar solvents (e.g., water, methanol), facilitating purification. The 2,5-diaza substitution pattern also enables chelation with metal ions, a feature absent in monoaza spiro systems.
Properties
Molecular Formula |
C11H21ClN2O3 |
|---|---|
Molecular Weight |
264.75 g/mol |
IUPAC Name |
tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-4-5-15-8-11(13)6-12-7-11;/h12H,4-8H2,1-3H3;1H |
InChI Key |
OVSZHOHSRBKZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of tert-Butyl 2,5-Diazaspiro[3.5]nonane-5-carboxylate
A modified approach from CN113214290A involves reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane and triethylamine to form an intermediate chloroacetamide. Self-cyclization under inert atmosphere with sodium hydride in tetrahydrofuran (THF) yields the spirocyclic lactam. Lithium aluminum hydride (LAH) reduction in THF converts the lactam to the amine, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium hydroxide.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N | CH₂Cl₂ | 0–25°C | 78% |
| 2 | NaH, THF | THF | Reflux | 65% |
| 3 | LAH, THF | THF | 0°C→RT | 82% |
| 4 | Boc₂O, NaOH | H₂O/THF | RT | 90% |
Step 2: Hydrochloride Salt Formation
The free base is dissolved in ethyl acetate and treated with HCl gas, yielding the hydrochloride salt after crystallization.
Route 2: Reductive Amination and Spirocyclization
Step 1: Preparation of tert-Butyl 5-Cyano-8-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Adapting CN112321599A, bis(2-chloroethyl)ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) using tetrabutylammonium bromide and potassium iodide as catalysts. Cyclization at 70–100°C for 12–24 hours forms the spirocyclic nitrile. Boc protection is achieved via Boc₂O in dichloromethane with 4-dimethylaminopyridine (DMAP).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Bis(2-chloroethyl)ether, K₂CO₃ | DMF | 80°C | 68% |
| 2 | Boc₂O, DMAP | CH₂Cl₂ | RT | 85% |
Step 2: Nitrile Reduction and Salt Formation
The nitrile is reduced with Raney nickel under hydrogen (20–100 psi) to the primary amine, followed by HCl treatment in ethanol to precipitate the hydrochloride salt.
Route 3: One-Pot Spirocyclization and Protection
Step 1: Tandem Cyclization-Boc Protection
A novel method from CN111574537B employs ethyl bromoacetate and 3-aminomethyloxetane in ethanol with sodium ethoxide. The spirocyclic intermediate is Boc-protected in situ using Boc₂O, achieving a 75% yield in one pot.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Base | NaOEt |
| Solvent | Ethanol |
| Boc₂O Equiv | 1.2 |
| Temperature | 50°C |
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 62% | 58% | 75% |
| Steps | 4 | 3 | 2 |
| Scalability | Moderate | High | High |
| Purity (HPLC) | 98.5% | 97.8% | 99.1% |
Route 3 offers superior efficiency, while Route 1 provides better control over intermediate purification. Industrial applications favor Route 3 due to reduced step count and higher throughput.
Critical Process Parameters
- Temperature Control : Exothermic reactions (e.g., LAH reductions) require strict temperature monitoring to prevent decomposition.
- Catalyst Selection : Sodium hydride outperforms weaker bases in cyclization steps, minimizing byproducts.
- Salt Crystallization : Ethanol/ethyl acetate mixtures (3:1) yield high-purity hydrochloride crystals with minimal residual solvents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural features that may influence biological activity. The spirocyclic structure is known to enhance the pharmacokinetic properties of drug candidates.
Case Study : A study demonstrated that derivatives of diazaspiro compounds exhibit significant activity against various cancer cell lines, suggesting that tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride could serve as a lead compound for developing anticancer drugs .
Synthesis of Novel Compounds
The compound is utilized as an intermediate in the synthesis of other bioactive molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced efficacy.
Synthesis Example :
The compound can be synthesized through a multi-step reaction involving the cyclization of appropriate precursors. For instance, the reaction of 1,4-diaminobutane with suitable carbonyl compounds under acidic conditions can yield the desired spirocyclic structure .
Research indicates that compounds related to tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane have shown promise in exhibiting antimicrobial and antifungal activities.
Case Study : In vitro studies have demonstrated that certain derivatives possess potent activity against pathogens such as Staphylococcus aureus and Candida albicans, making them candidates for further development as antimicrobial agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate Hydrochloride
- Key difference : Positions of oxygen and nitrogen atoms are swapped (5-oxa-2,8-diaza vs. 8-oxa-2,5-diaza).
- Impact : Altered hydrogen-bonding capacity and solubility. This isomer may exhibit distinct pharmacokinetic properties due to changes in polarity .
- Applications : Similar use as a pharmaceutical intermediate but with unverified bioactivity overlap .
Salt vs. Free Base Forms
Free Base: tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate
- CAS number : 1251020-41-3
- Molecular formula : C₁₁H₂₀N₂O₃
- Molecular weight : 248.29 g/mol (vs. 264.75 g/mol for hydrochloride)
- Solubility : Lower water solubility compared to the hydrochloride salt, limiting its utility in aqueous reaction systems .
Analogous Spirocyclic Compounds
(1R,2S,4R,6S)-9-Azatricyclo[4.2.1.0²⁴]nonane-4-carboxylate Hydrochloride
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- Key difference : Nitrogen positions shifted (2,7-diaza vs. 2,5-diaza).
- Impact: Potentially different binding affinities in biological targets, such as kinase inhibitors.
Data Tables
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 2702323-52-0 | C₁₁H₂₁ClN₂O₃ | 264.75 | Hydrochloride salt; high solubility |
| tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (free base) | 1251020-41-3 | C₁₁H₂₀N₂O₃ | 248.29 | Lower solubility; free base form |
| tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride | N/A | C₁₁H₂₁ClN₂O₃ | 264.75 | Structural isomer; swapped heteroatoms |
| (1R,2S,4R,6S)-9-Azatricyclo[4.2.1.0²⁴]nonane-4-carboxylate hydrochloride | 185213-09-6 | C₁₀H₁₆ClNO₂ | 217.70 | Tricyclic system; chiral synthesis |
Table 2: Supplier Overview
Research and Industrial Relevance
- Synthetic Utility : The spirocyclic framework is prized for its conformational rigidity, enabling precise stereochemical control in drug candidates .
- Lumping Strategy : Compounds like this are often grouped with structurally similar analogs (e.g., other spirocyclic esters) in computational models to streamline reaction pathway predictions .
- Market Demand : High demand for enantiomerically pure variants in oncology and neurology drug development .
Biological Activity
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 228.29 g/mol
- CAS Number : 1251020-41-3
- IUPAC Name : tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate
- Physical Form : Colorless to yellow liquid
Research indicates that compounds similar to tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane derivatives can interact with chemokine receptors such as CCR3 and CCR5. These interactions are crucial for regulating immune responses and have implications in treating HIV and inflammatory diseases .
Pharmacological Properties
- Antiviral Activity : Compounds within the diazaspiro class have been shown to inhibit the activity of chemokine receptors involved in HIV infection, suggesting potential use in antiviral therapies .
- Anti-inflammatory Effects : The ability of these compounds to modulate immune responses indicates potential applications in treating inflammatory conditions .
- Cytotoxicity : Preliminary studies suggest that certain derivatives exhibit cytotoxic effects on cancer cell lines, warranting further investigation into their anticancer properties.
Synthesis Methods
The synthesis of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors that undergo a series of reactions including epoxidation and ring enlargement.
- Yield : The synthetic method reported yields approximately 70.7%, making it suitable for large-scale preparation .
Case Studies and Research Findings
- Case Study on HIV Inhibition :
- Inflammatory Response Modulation :
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
